![molecular formula C8H7NO2S B091915 5-Methoxybenzo[d]thiazol-2(3H)-one CAS No. 15193-51-8](/img/structure/B91915.png)
5-Methoxybenzo[d]thiazol-2(3H)-one
Overview
Description
5-Methoxybenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C8H7NO2S . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzothiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .
Molecular Structure Analysis
The molecular structure of 5-Methoxybenzo[d]thiazol-2(3H)-one consists of a benzothiazole ring substituted with a methoxy group . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Methoxybenzo[d]thiazol-2(3H)-one are not detailed in the search results, benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution, and participate in condensation reactions .
Scientific Research Applications
Cyanide Detection
One of the applications of 5-Methoxybenzo[d]thiazol-2(3H)-one is in the detection of cyanide in aqueous media . The compound is sensitive and selective for cyanide over other anions such as SCN−, AcO−, N3−, H2PO4−, H2AsO4−, F−, Cl−, Br−, and I− . Cyanide induces a colorimetric change from pale yellow to dark yellow . This property makes it a valuable tool in environmental monitoring and safety.
Anticancer Agent
Benzothiazole derivatives, including 5-Methoxybenzo[d]thiazol-2(3H)-one, have shown potential as anticancer agents . They have been found to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) .
Anti-inflammatory Agent
In addition to their anticancer properties, benzothiazole derivatives also exhibit anti-inflammatory effects . They have been found to decrease the activity of inflammatory factors IL-6 and TNF-α . This makes them potential candidates for the development of new anti-inflammatory drugs.
Apoptosis Induction
The benzothiazole derivative B7 has been found to induce apoptosis in A431 and A549 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.
Cell Cycle Arrest
B7 has also been found to induce cell cycle arrest in A431 and A549 cells . By halting the cell cycle, the compound prevents the cells from dividing and proliferating, thereby inhibiting the growth of the cancer.
Inhibition of Cell Migration
B7 has been shown to impede cell migration . This is particularly important in the context of cancer, as it could potentially prevent the spread of cancer cells to other parts of the body (metastasis).
Mechanism of Action
Target of Action
Similar compounds, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria .
Mode of Action
They interact with the LasR system in Pseudomonas aeruginosa, binding to the active site with better affinity compared to reference compounds .
Biochemical Pathways
Related compounds have been shown to interfere with quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Related compounds have shown promising quorum-sensing inhibitory activities, affecting the growth of bacteria and biofilm formation .
properties
IUPAC Name |
5-methoxy-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-2-3-7-6(4-5)9-8(10)12-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFOYVOEMLDYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164912 | |
Record name | 2-Benzothiazolinone, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxybenzo[d]thiazol-2(3H)-one | |
CAS RN |
15193-51-8 | |
Record name | 2-Benzothiazolinone, 5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015193518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolinone, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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